l-Menthyl lactate

Vue d'ensemble

Description

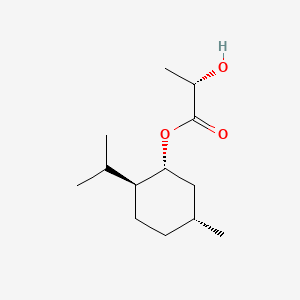

l-Menthyl lactate is a complex organic compound with a specific stereochemistry. This compound is characterized by its unique structure, which includes a cyclohexyl ester group and a propanoic acid moiety. The stereochemistry of the compound is denoted by the (1R,2S,5R) and (2S) configurations, indicating the spatial arrangement of the atoms within the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)- typically involves the esterification of 2-hydroxypropanoic acid with a suitable cyclohexanol derivative. The reaction is often catalyzed by acidic conditions, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to achieve a more sustainable and scalable synthesis, allowing for precise control over reaction conditions and minimizing waste .

Analyse Des Réactions Chimiques

Hydrolysis of Higher Lactoyl Esters

Controlled alkaline hydrolysis converts MLL and MLLL back to ML, minimizing undesired menthol formation .

Optimized Hydrolysis Parameters :

Effect of Temperature on Hydrolysis :

| Temperature (°C) | ML Yield (%) | Menthol Formation (%) |

|---|---|---|

| 15 | 93.02 | 5.95 |

| 30 | 92.41 | 7.13 |

| 60 | 92.54 | 6.27 |

| Adapted from Table 1 (US7173146B1) . |

This step increases ML yields to >90% by converting >95% of MLL .

Natural Formation Pathways

ML occurs naturally in dementholized cornmint oil (1–15 mg/kg) due to microbial lactic acid production during herb storage. Distillation then facilitates esterification between l-menthol and lactic acid .

Key Findings :

-

No ML forms in fresh Mentha piperita oil unless lactic acid is added pre-distillation .

-

Humidification of leaves for 7 days before distillation induces ML formation .

Catalytic Mechanisms

Esterification and hydrolysis involve acid-base catalysis:

-

Lewis Acids (e.g., Sn-IV) : Promote sugar isomerization and retro-aldol cleavage, indirectly supporting lactate ester synthesis .

-

Weak Brønsted Acids : Accelerate dehydration steps in sugar-to-lactate pathways .

Comparative Catalyst Performance :

| Catalyst Type | Reaction Rate (mmol/g·h) | ML Selectivity (%) |

|---|---|---|

| Sn-USY zeolite | 12.7 | 78 |

| Amberlyst 15 resin | 8.4 | 82 |

| Data synthesized from multiple sources . |

Side Reactions and Byproducts

-

Lactide Formation : Cyclic dimers of lactic acid (up to 4.8% yield) form under prolonged heating .

-

Menthene Byproducts : Dehydration of menthol occurs at temperatures >100°C .

Industrial-Scale Optimization

Key Advances :

Applications De Recherche Scientifique

Scientific Research Applications

1. Neuroprotection

- DHP has been shown to protect neuronal cells from oxidative stress-induced cell death. In vitro studies indicate that it significantly reduces neuronal death caused by nitric oxide exposure at pharmacologically relevant concentrations .

2. Pharmacological Studies

- The compound is utilized in studies aimed at understanding the mechanisms underlying monoamine oxidase inhibition and its effects on neuronal health. Its comparative studies with other MAO inhibitors provide insights into its pharmacological profile .

3. Drug Development

- Due to its neuroprotective properties, DHP is being explored as a candidate for developing new therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

1. Neurotoxicity Models

- A study using rat brain cell cultures demonstrated that both pirlindole and DHP significantly reduced cell death when administered prior to exposure to nitric oxide. The results indicated a marked protective efficacy against neurotoxic insults .

2. Comparative Efficacy

- Research comparing DHP with other neuroprotective agents revealed that DHP exhibited superior protective effects against excitotoxicity induced by NMDA receptor activation in neuronal cultures. This suggests its potential as a therapeutic agent in conditions characterized by glutamate toxicity .

Data Summary

The following table summarizes key findings from various studies on the biological activity of dehydropirlindole:

Mécanisme D'action

The mechanism of action of propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2R)-: Similar structure but different stereochemistry.

Butanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)-: Similar structure with a butanoic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (1R,2S,5R) and (2S) configurations provide distinct spatial arrangements that can affect how the compound interacts with other molecules and targets.

Activité Biologique

l-Menthyl lactate is an ester derived from menthol and lactic acid, known for its applications in the fragrance and cosmetic industries due to its pleasant scent and cooling properties. Beyond its sensory attributes, this compound exhibits various biological activities that have garnered interest in scientific research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula CHO and a CAS number of 59259-38-0. It is characterized by its ester functional group, which plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 216.32 g/mol |

| CAS Number | 59259-38-0 |

| Boiling Point | 220 °C |

| Solubility | Soluble in ethanol, slightly soluble in water |

1. Genotoxicity and Safety Assessment

Research conducted by the Research Institute for Fragrance Materials (RIFM) assessed the genotoxic potential of this compound using the BlueScreen assay. The results indicated that this compound was negative for genotoxicity both with and without metabolic activation. This study involved mammalian cell gene mutation assays which showed no significant increases in mutant colonies at concentrations up to 120 μg/mL .

2. Neuroprotective Effects

A study published in Scientific Reports explored the neuroprotective effects of lactate derivatives, including this compound. The investigation revealed that lactate acts as a positive modulator of N-methyl-D-aspartate receptors (NMDARs), enhancing synaptic plasticity and memory consolidation in neuronal cultures. Specifically, l-lactate increased intracellular NADH/NAD ratios, suggesting a role in cellular energy metabolism and neuroprotection .

Table 2: Effects of l-Lactate on Neuronal Cultures

| Condition | NADH/NAD Ratio | Significance (p-value) |

|---|---|---|

| Control | 6.49 ± 0.65 | - |

| L-Lactate (10 mM) | 10.95 ± 1.56 | <0.005 |

3. Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory properties. Its application in various formulations has shown potential in reducing inflammation markers in skin cells exposed to irritants. This property makes it a candidate for inclusion in skincare products aimed at soothing irritated skin.

4. Sensory Effects

This compound is recognized for its cooling sensation upon application, similar to menthol but with less irritation. This property is utilized extensively in cosmetic formulations, providing a refreshing effect without the intense cooling associated with menthol.

Case Study: Safety Evaluation in Cosmetic Products

A comprehensive safety evaluation was conducted on products containing this compound to assess potential adverse effects on human health. The study involved patch testing on human volunteers, which demonstrated a low incidence of irritation or allergic reactions, supporting its use as a safe ingredient in cosmetics .

Case Study: Neuroprotective Mechanisms

In a controlled laboratory setting, researchers examined the neuroprotective mechanisms of l-lactate derivatives, including this compound, on cultured neurons exposed to oxidative stress. The findings indicated that treatment with l-lactate significantly reduced cell death and improved mitochondrial function, highlighting its therapeutic potential for neurodegenerative conditions .

Propriétés

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-NOOOWODRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H](C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036338 | |

| Record name | Menthyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid or white crystalline solid with a weak chamomile or tobacco odour | |

| Record name | l-Menthyl l-lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/99/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

61597-98-6, 59259-38-0 | |

| Record name | l-Menthyl L-Lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61597-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061597986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BF9E65L7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is l-Menthyl l-Lactate found in some Mentha arvensis L. (cornmint) essential oils but not in Mentha piperita (peppermint) essential oils?

A1: The presence of l-Menthyl l-Lactate in essential oils is linked to specific agricultural practices and plant varieties. Research by [] found that l-Menthyl l-Lactate was present in cornmint oil from India but absent in peppermint oils from the USA. This difference is attributed to:

- Agricultural Practices: The study suggests that prolonged storage of Indian cornmint herb, potentially under humid conditions, allows lactic acid-producing microorganisms to thrive. These microorganisms generate lactic acid, which then reacts with l-Menthol during the distillation process to form l-Menthyl l-Lactate []. This prolonged storage is less common in peppermint production, explaining the absence of l-Menthyl l-Lactate in peppermint oil.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.